

A Comprehensive Technical Guide to 2-Methoxy-1-butanol (CAS: 15467-25-1)

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Compound of Interest

Compound Name: 2-Methoxy-1-butanol

Cat. No.: B096681

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of **2-Methoxy-1-butanol** (CAS number 15467-25-1), a versatile organic compound with potential applications in various scientific and industrial fields, including pharmaceutical synthesis. This document consolidates available data on its physicochemical properties, spectroscopic profile, synthesis methodologies, and safety and handling protocols. Particular emphasis is placed on providing detailed experimental procedures and clear data presentation to support researchers and drug development professionals in their work with this compound.

Chemical and Physical Properties

2-Methoxy-1-butanol is a colorless to almost colorless, clear liquid.^[1] It is classified as a flammable liquid and vapor.^[2] A comprehensive summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of **2-Methoxy-1-butanol**

Property	Value	Source(s)
CAS Number	15467-25-1	[3][4]
Molecular Formula	C5H12O2	[3]
Molecular Weight	104.15 g/mol	[3]
Appearance	Colorless to Almost colorless clear liquid	[1]
Boiling Point	146 °C	[1]
Purity (GC)	>98.0%	[1]
Storage Temperature	Room Temperature (Recommended in a cool and dark place, <15°C)	[1]
Air Sensitivity	Air Sensitive	[1]
InChIKey	IPUDBCXGMBSQGH-UHFFFAOYSA-N	[3]
SMILES	CCC(CO)OC	[3]

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **2-Methoxy-1-butanol**. While a complete set of spectra for this specific compound is not readily available in public databases, data for its isomer, 1-Methoxy-2-butanol, and related compounds provide valuable reference points.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹³C NMR:** A ¹³C NMR spectrum for 2-Methoxybutan-1-ol is available on PubChem, originating from W. Bremser at BASF Ludwigshafen (1973).[3] For the related isomer, 1-Methoxy-2-butanol, ¹³C NMR data is also available on SpectraBase.[5]
- ¹H NMR:** A ¹H NMR spectrum for the isomer 1-Methoxy-2-butanol is available, which can provide insights into the expected proton environments.[6]

Infrared (IR) Spectroscopy

An ATR-IR spectrum for 1-Methoxy-2-butanol is available on PubChem, provided by Aldrich.[2] Key expected vibrational modes for **2-Methoxy-1-butanol** would include a broad O-H stretch (around 3400 cm^{-1}), C-H stretching (around 2900 cm^{-1}), and C-O stretching (around $1100\text{--}1000\text{ cm}^{-1}$).

Mass Spectrometry (MS)

Mass spectrometry data for 1-Methoxy-2-butanol is available through the NIST Mass Spectrometry Data Center.[7] The fragmentation pattern would be expected to involve cleavage adjacent to the oxygen atoms. The predicted monoisotopic mass for **2-methoxy-1-butanol** is 104.08373 Da . [8]

Synthesis of 2-Methoxy-1-butanol

Several synthetic routes to alkoxy butanols have been described in the literature. Below are detailed experimental protocols for plausible methods to synthesize **2-Methoxy-1-butanol**.

Synthesis via Ring-Opening of an Epoxide

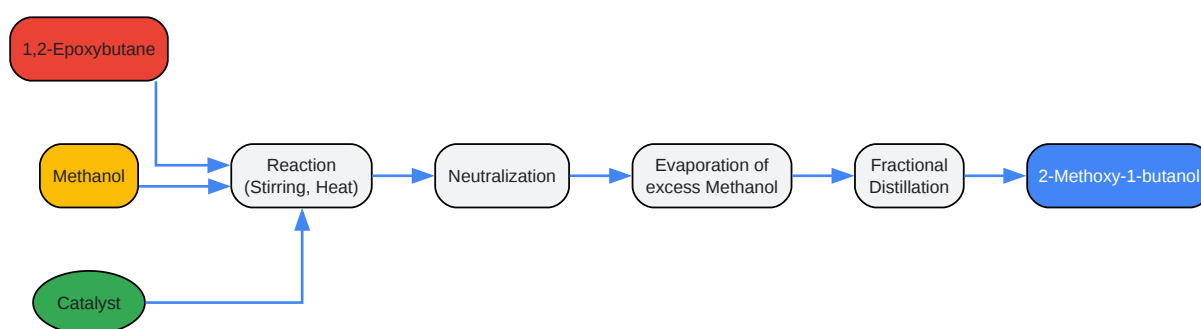
This method involves the nucleophilic attack of methanol on 1,2-epoxybutane.

Experimental Protocol:

- **Reaction Setup:** In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), place a solution of 1,2-epoxybutane (1.0 equivalent) in an excess of anhydrous methanol, which also serves as the solvent.
- **Catalyst Addition:** To this solution, add a catalytic amount of a suitable acid or base catalyst (e.g., a few drops of concentrated sulfuric acid or a small amount of sodium methoxide).
- **Reaction:** Stir the mixture at room temperature or with gentle heating (e.g., reflux) for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

- **Work-up:** Upon completion, neutralize the catalyst (if acidic, with a mild base like sodium bicarbonate solution; if basic, with a mild acid like dilute HCl). Remove the excess methanol under reduced pressure.
- **Purification:** The resulting crude product can be purified by fractional distillation under reduced pressure to yield **2-Methoxy-1-butanol**.

Diagram: Synthesis of **2-Methoxy-1-butanol** via Epoxide Ring-Opening



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Caption: Workflow for the synthesis of **2-Methoxy-1-butanol**.

Synthesis via Williamson Ether Synthesis

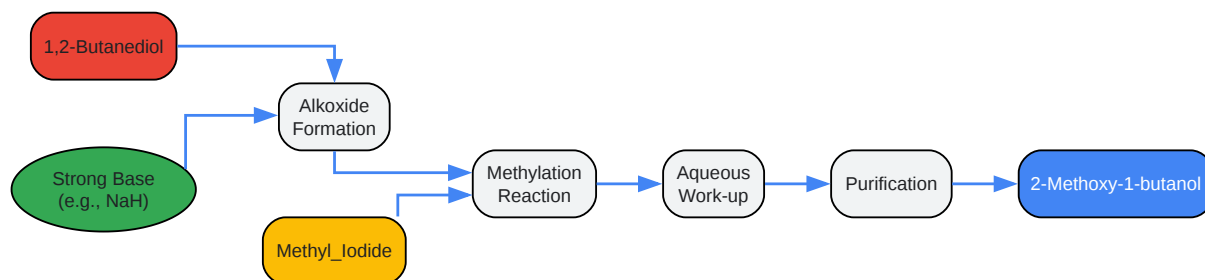
This classic method involves the reaction of a deprotonated alcohol with an alkyl halide.

Experimental Protocol:

- **Alkoxide Formation:** In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere, prepare a solution of 1,2-butanediol (1.0 equivalent) in a suitable aprotic solvent (e.g., anhydrous THF). To this solution, add a strong base such as sodium hydride (1.0 equivalent) portion-wise at 0 °C to deprotonate the less sterically hindered primary alcohol.

- **Methylation:** Once the alkoxide formation is complete (cessation of hydrogen gas evolution), add methyl iodide (1.0 equivalent) dropwise via the dropping funnel at 0 °C.
- **Reaction:** Allow the reaction mixture to warm to room temperature and stir for several hours or until completion as monitored by TLC or GC.
- **Work-up:** Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- **Purification:** After filtering off the drying agent, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel or by fractional distillation.

Diagram: Williamson Ether Synthesis of **2-Methoxy-1-butanol**



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Caption: Williamson ether synthesis workflow.

Applications in Research and Drug Development

2-Methoxy-1-butanol's structure, featuring both a primary alcohol and a methoxy ether group, makes it a valuable building block and solvent in organic synthesis.

- **As a Synthetic Intermediate:** Its hydroxyl group can be further functionalized, for example, through oxidation to an aldehyde or carboxylic acid, or esterification. The methoxy group provides polarity and can influence the reactivity and solubility of derivative molecules. A

closely related compound, 2-methoxypropene, is a key intermediate in the synthesis of the macrolide antibiotic Clarithromycin, highlighting the potential of such methoxy-alcohols in the synthesis of complex pharmaceutical agents.[9]

- As a Solvent: Glycol ethers, such as 2-butoxyethanol, are widely used as solvents in paints, coatings, and cleaning products due to their ability to dissolve a wide range of substances. [10] **2-Methoxy-1-butanol** is expected to have similar properties, making it a potential solvent for organic reactions. For instance, n-butanol has been employed as a solvent in the synthesis of cyclic carbonates from epoxides and CO₂. [11]

Safety and Handling

2-Methoxy-1-butanol is a flammable liquid and vapor.[2] Standard laboratory safety precautions should be followed when handling this chemical.

Table 2: GHS Hazard Information for **2-Methoxy-1-butanol**

Hazard Statement	Precautionary Statement	Source
H226: Flammable liquid and vapor	P210: Keep away from heat/sparks/open flames/hot surfaces. — No smoking.	[2]
P233: Keep container tightly closed.	[12]	
P240: Ground/bond container and receiving equipment.	[12]	
P241: Use explosion-proof electrical/ventilating/lighting/equipment.	[12]	
P242: Use only non-sparking tools.	[12]	
P243: Take precautionary measures against static discharge.	[12]	
P280: Wear protective gloves/protective clothing/eye protection/face protection.	[12]	
P303+P361+P353: IF ON SKIN (or hair): Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower.	[12]	
P370+P378: In case of fire: Use appropriate media for extinction.	[12]	
P403+P235: Store in a well-ventilated place. Keep cool.	[12]	

It is recommended to handle **2-Methoxy-1-butanol** in a well-ventilated area, preferably in a fume hood, and to wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area away from sources of ignition.

Conclusion

2-Methoxy-1-butanol is a chemical compound with a range of properties that make it of interest to researchers in organic synthesis and drug development. This guide has provided a summary of its key characteristics, plausible synthetic routes with detailed protocols, potential applications, and essential safety information. The provision of structured data and visual workflows aims to facilitate its use in a laboratory setting. Further research into the specific applications and reaction kinetics of **2-Methoxy-1-butanol** is warranted to fully explore its potential.

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- To cite this document: BenchChem. [A Comprehensive Technical Guide to 2-Methoxy-1-butanol (CAS: 15467-25-1)]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b096681#2-methoxy-1-butanol-cas-number-15467-25-1>]

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